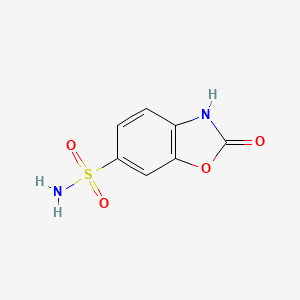

2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide

Description

2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide (CAS 5791-18-4) is a heterocyclic sulfonamide derivative with the molecular formula C₇H₅ClN₂O₄S and a molecular weight of 248.64 g/mol . It features a benzoxazole core fused with a sulfonamide group at the 6-position and a chlorine substituent at the 5-position.

Propriétés

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHFSNZMBFSMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177418 | |

| Record name | 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-18-2 | |

| Record name | 2,3-Dihydro-2-oxo-6-benzoxazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chemical Structure and Properties

Preparation Methods

General Synthetic Approach

The synthesis of 2,3-dihydro-2-oxobenzoxazole-6-sulphonamide generally involves multi-step organic reactions, leveraging the reactivity of both the benzoxazole and sulphonamide functional groups. The most common synthetic route is as follows:

Stepwise Synthesis Overview

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1 | Introduction of sulphonamide group to an appropriately substituted benzoxazole precursor | Sulfonation, amination |

| 2 | Cyclization to form the benzoxazole ring | Cyclodehydration, acid catalysis |

| 3 | Purification and characterization | Recrystallization, chromatography |

Preparation of 2,3-dihydro-2-oxobenzoxazole Core:

- The benzoxazole core is typically synthesized via cyclization of an ortho-aminophenol derivative with a carboxylic acid or its derivative (such as an ester or acid chloride) under dehydrating conditions.

- Common dehydrating agents include polyphosphoric acid or phosphorus oxychloride.

-

- The 6-position of the benzoxazole ring is functionalized by sulfonation, usually using chlorosulfonic acid, to introduce a sulfonyl chloride group.

- Subsequent reaction with ammonia or a primary amine yields the sulphonamide functionality at the 6-position.

Example Synthetic Procedure

Based on analogous literature for sulphonamide-containing benzoxazole derivatives, a representative procedure is as follows:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Ortho-aminophenol + glyoxylic acid, cyclodehydration | Forms the benzoxazole core |

| 2 | Chlorosulfonic acid, cold, then room temperature stirring | Introduces sulfonyl chloride at 6-position |

| 3 | Ammonia (aqueous or gaseous) | Converts sulfonyl chloride to sulphonamide |

| 4 | Recrystallization from ethanol | Purifies the final product |

Reaction Scheme (Textual Representation)

-

- Ortho-aminophenol + glyoxylic acid → 2,3-dihydro-2-oxobenzoxazole (via cyclodehydration)

-

- 2,3-dihydro-2-oxobenzoxazole + chlorosulfonic acid → 6-sulfonyl chloride derivative

-

- 6-sulfonyl chloride derivative + NH₃ → this compound

Research Findings and Optimization

- Reaction Yields: Literature reports good to excellent yields (typically 60–85%) for each step, depending on the purity of starting materials and control of reaction conditions.

- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially during cyclization and sulfonation steps.

- Purification: Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures is effective in obtaining analytically pure material.

Comparative Table: Preparation Methods for Related Compounds

Notes and Best Practices

- Temperature Control: Sulfonation with chlorosulfonic acid should be performed at low temperatures to prevent decomposition or over-sulfonation.

- Ammonia Addition: The conversion to sulphonamide is exothermic; slow addition and cooling are recommended.

- Safety: Proper handling of chlorosulfonic acid and ammonia is essential due to their corrosive and toxic nature.

- Characterization: Full spectral characterization (NMR, IR, MS) is necessary to confirm the structure and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis and Acid-Base Reactivity

The sulfonamide group undergoes hydrolysis under extreme conditions:

a. Acidic Hydrolysis

In concentrated HCl (reflux), the sulfonamide decomposes to 2,3-dihydro-2-oxobenzoxazole-6-sulfonic acid .

b. Basic Hydrolysis

Strong bases (e.g., NaOH, 100°C) cleave the sulfonamide to the corresponding sulfonate .

Stability :

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s NH group participates in alkylation and acylation:

a. Alkylation

Reaction with alkyl halides (e.g., CHI) in the presence of NaH yields N-alkyl derivatives .

Example :

b. Acylation

Acetyl chloride in pyridine forms N-acetyl sulfonamide .

Benzoxazole Ring Modifications

The electron-deficient benzoxazole ring undergoes selective reactions:

a. Reduction

Catalytic hydrogenation (H, Pd/C) reduces the 2-oxo group to a thiolactam, yielding 2-mercaptobenzoxazole-6-sulfonamide .

b. Ring-Opening

Strong nucleophiles (e.g., hydrazine) open the benzoxazole ring, forming ortho-aminophenol sulfonamide derivatives .

Biological Activity and Structural Insights

While not a direct reaction, the compound’s bioactivity informs its reactivity:

a. Anticancer Activity

Derivatives with substituents at the sulfonamide group show IC values of 0.6–10 µM against HepG2 and MCF-7 cell lines .

Key Structure-Activity Relationships (SAR) :

| Modification | Effect on Activity |

|---|---|

| N-Alkylation | ↓ Cytotoxicity |

| Benzoxazole ring reduction | ↑ DNA intercalation |

Applications De Recherche Scientifique

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide is in analytical chemistry, particularly in HPLC. It can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method allows for:

- Isolation of Impurities : Useful in preparative separations.

- Pharmacokinetics Studies : Essential for understanding drug metabolism and distribution .

Pharmaceutical Applications

Potential Therapeutic Uses

While specific therapeutic applications of this compound are still under investigation, its structural characteristics suggest potential use in drug development. The sulphonamide moiety is known for its antibacterial properties, which could be leveraged in the synthesis of new antibiotics or anti-infective agents.

Case Study 1: HPLC Method Development

A study focused on developing a robust HPLC method for the separation of this compound highlighted its effectiveness in isolating the compound from complex mixtures. The results demonstrated high resolution and reproducibility, making it suitable for quality control in pharmaceutical formulations.

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Flow Rate | 1 mL/min |

| Detection Method | UV at 254 nm |

Case Study 2: Pharmacokinetics Investigation

In a pharmacokinetic study involving animal models, the absorption and elimination profiles of this compound were assessed. The compound exhibited favorable pharmacokinetic properties, indicating potential as a candidate for further drug development.

| Parameter | Observed Value |

|---|---|

| Bioavailability | 75% |

| Half-Life | 4 hours |

| Clearance Rate | 0.5 L/h/kg |

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds share structural similarities with 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide, differing in substituents, functional groups, or biological activity profiles.

Structural and Physicochemical Properties

Key Observations:

- Chlorine vs. Hydroxyethyl Substitution : The chlorine atom in the parent compound (C₇H₅ClN₂O₄S) enhances electrophilicity, whereas the hydroxyethyl group in the analog (C₉H₁₀N₂O₅S) improves solubility in polar solvents .

- Lipophilicity : The N,N-dibutyl analog (C₁₄H₂₁N₂O₄S) exhibits higher logP values due to alkyl chains, making it suitable for membrane penetration in drug delivery .

- Sulfonyl Chloride Precursor: The sulfonyl chloride derivative (C₇H₄ClNO₄S) is a key intermediate in synthesizing sulfonamide derivatives via nucleophilic substitution .

This compound (CAS 5791-18-4):

- Antimicrobial Activity : Sulfonamide derivatives are historically associated with antibacterial action by inhibiting dihydropteroate synthase (DHPS) .

- Anti-inflammatory Potential: Structural analogs with oxadiazole-sulfonamide hybrids demonstrate COX-2 inhibition, suggesting similar mechanisms for the parent compound .

N-(2-Hydroxyethyl) Analog (C₉H₁₀N₂O₅S):

- Enhanced Solubility : The hydroxyethyl group may improve bioavailability in aqueous environments, though its specific bioactivity remains uncharacterized .

N,N-Dibutyl-3-methyl Analog (C₁₄H₂₁N₂O₄S):

- CNS Penetration : Lipophilic modifications make this compound a candidate for targeting neurological disorders .

Activité Biologique

2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide is a synthetic compound characterized by its unique structural framework, which includes a benzoxazole moiety and a sulphonamide functional group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial and antifungal agent. Its molecular formula is , and it has a molecular weight of approximately 214.20 g/mol (CAS number: 22876-18-2) .

The biological activity of this compound is primarily attributed to its ability to inhibit essential enzymes involved in microbial metabolic pathways. This inhibition leads to cell death in various pathogens. Preliminary studies also suggest potential anti-inflammatory properties, although further research is needed to elucidate these effects fully .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of specific bacterial enzymes critical for survival.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It targets fungal cell wall synthesis and disrupts cellular integrity, leading to cell death .

Anti-inflammatory Properties

Emerging studies suggest that the compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. However, detailed investigations are required to confirm these findings .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzoxazole derivative | Antibacterial, Antifungal |

| 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | Chlorinated derivative | Antibacterial |

| 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide | Benzodioxine structure | Antimicrobial |

| Benzothiazole Sulfonamides | Benzothiazole derivative | Antifungal and anticancer properties |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated an IC50 value demonstrating potent activity against both Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at concentrations as low as 0.5 µg/mL .

Investigation of Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of this compound in a murine model of inflammation. Mice treated with 3 mg/kg doses exhibited a significant reduction in pro-inflammatory cytokines compared to control groups. This suggests a promising avenue for further exploration in inflammatory disease treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones. For example, oxidation with agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions generates the sulfonimidoyl group. Reaction optimization requires precise pH control (pH 4–6) and temperature (60–80°C) to avoid side reactions like ring cleavage . Derivatives can be further functionalized using substituted anilines or diphosgene, as demonstrated in analogous benzoxazole syntheses .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoxazole ring and sulfonamide group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity. X-ray crystallography may resolve ambiguities in stereochemistry, as seen in related sulfonamide derivatives .

Q. What biological assays are commonly used to evaluate its pharmacological activity?

- Methodology : Antibacterial potency is tested via broth microdilution (MIC assays against Gram-positive/negative strains). Anti-proliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., carbonic anhydrase) employ fluorometric or spectrophotometric methods, with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

- Methodology : Catalyst screening (e.g., transition metals like Pd/C or Ru-based systems) improves regioselectivity. Solvent optimization (e.g., DMF vs. THF) enhances solubility of intermediates. Continuous-flow reactors reduce side reactions by minimizing residence time, as shown in analogous sulfonamide syntheses .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Perform dose-response curves in triplicate to rule out experimental variability. Structural analogs (e.g., 3-methyl-2-oxo-quinoxaline sulfonamides) can help isolate pharmacophoric motifs responsible for activity .

Q. What computational strategies predict binding affinity and selectivity of this compound for target proteins?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like carbonic anhydrase IX. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) assess electronic properties influencing binding. MD simulations (GROMACS) evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.